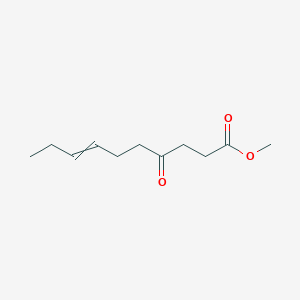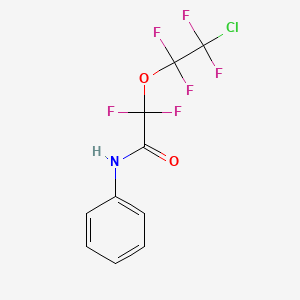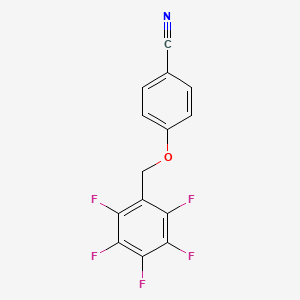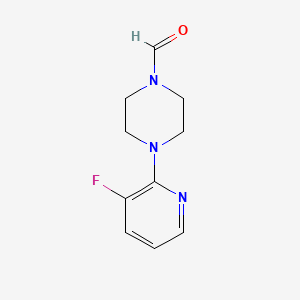
4-(3-Fluoropyridin-2-yl)piperazine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Fluoropyridin-2-yl)piperazine-1-carbaldehyde is a chemical compound that belongs to the class of fluorinated pyridines and piperazine derivatives. This compound is of significant interest due to its unique chemical structure, which combines a fluoropyridine moiety with a piperazine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoropyridin-2-yl)piperazine-1-carbaldehyde typically involves the reaction of 3-fluoropyridine with piperazine under controlled conditions. One common method includes the use of a palladium-catalyzed Buchwald-Hartwig amination reaction, where 3-fluoropyridine is reacted with piperazine in the presence of a palladium catalyst and a base . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
4-(3-Fluoropyridin-2-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed
Oxidation: 4-(3-Fluoropyridin-2-yl)piperazine-1-carboxylic acid.
Reduction: 4-(3-Fluoropyridin-2-yl)piperazine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(3-Fluoropyridin-2-yl)piperazine-1-carbaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(3-Fluoropyridin-2-yl)piperazine-1-carbaldehyde is primarily related to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluoropyridine moiety enhances the compound’s binding affinity to these targets, while the piperazine ring provides structural flexibility, allowing for optimal interactions with the active sites of enzymes or receptors . This dual functionality makes the compound a valuable tool in drug discovery and development.
類似化合物との比較
Similar Compounds
1-(2-Pyridinyl)piperazine: A piperazine derivative known for its use as an α2-adrenergic receptor antagonist.
1-(3-Fluoro-2-pyridinyl)piperazine: Similar to 4-(3-Fluoropyridin-2-yl)piperazine-1-carbaldehyde but lacks the aldehyde group, making it less reactive in certain chemical transformations.
1-(2-Trifluoromethylpyridin-4-yl)piperazine: Contains a trifluoromethyl group instead of a fluorine atom, which can significantly alter its chemical and biological properties.
Uniqueness
This compound is unique due to the presence of both a fluoropyridine moiety and an aldehyde group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .
特性
CAS番号 |
85386-88-5 |
|---|---|
分子式 |
C10H12FN3O |
分子量 |
209.22 g/mol |
IUPAC名 |
4-(3-fluoropyridin-2-yl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C10H12FN3O/c11-9-2-1-3-12-10(9)14-6-4-13(8-15)5-7-14/h1-3,8H,4-7H2 |
InChIキー |
LVESHKJRSWARMW-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C=O)C2=C(C=CC=N2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


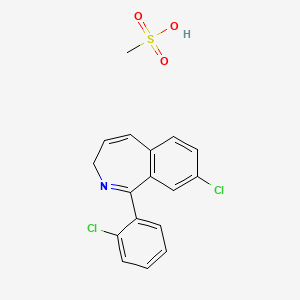
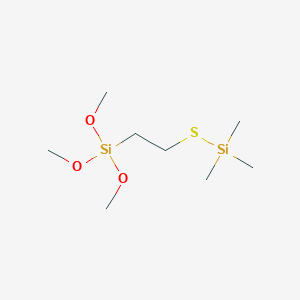

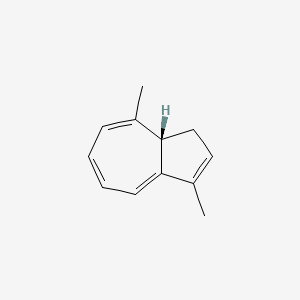
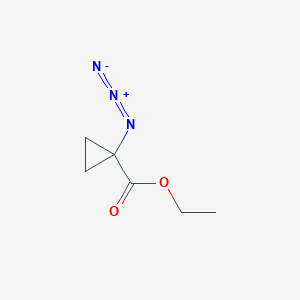
![7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one](/img/structure/B14418487.png)
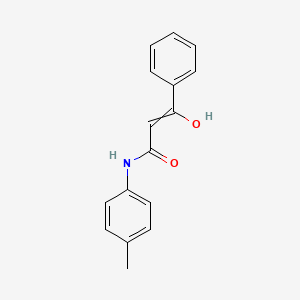
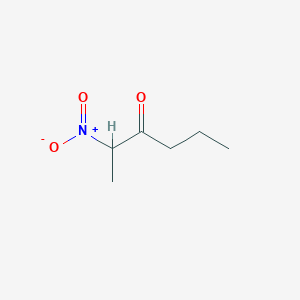
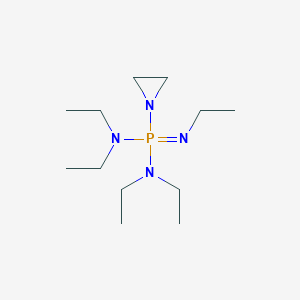
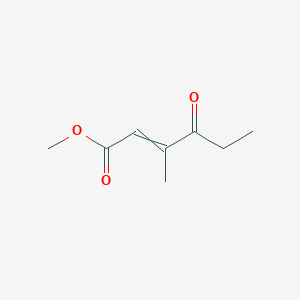
![2,6-Di-tert-butyl-4-{2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-yl}phenol](/img/structure/B14418503.png)
